molecular formula C11H11Cl2NO3S B15181473 Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)- CAS No. 959-49-9

Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)-

Cat. No.: B15181473
CAS No.: 959-49-9
M. Wt: 308.2 g/mol
InChI Key: YMOFMXOVTFACEG-VIFPVBQESA-N
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Description

Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)- is a chemical compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an alanine backbone, which is modified by the addition of an acetyl group and a 2,4-dichlorophenylthio group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)- typically involves the acetylation of alanine followed by the introduction of the 2,4-dichlorophenylthio group. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable base such as pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)- may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and reproducibility of the final product .

Chemical Reactions Analysis

Types of Reactions

Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the 2,4-dichlorophenylthio group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

  • Alanine, N-acetyl-3-((3,4-dichlorophenyl)thio)-
  • Alanine, N-acetyl-3-((2,3-dichlorophenyl)thio)-

Uniqueness

Alanine, N-acetyl-3-((2,4-dichlorophenyl)thio)- is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

959-49-9

Molecular Formula

C11H11Cl2NO3S

Molecular Weight

308.2 g/mol

IUPAC Name

(2R)-2-acetamido-3-(2,4-dichlorophenyl)sulfanylpropanoic acid

InChI

InChI=1S/C11H11Cl2NO3S/c1-6(15)14-9(11(16)17)5-18-10-3-2-7(12)4-8(10)13/h2-4,9H,5H2,1H3,(H,14,15)(H,16,17)/t9-/m0/s1

InChI Key

YMOFMXOVTFACEG-VIFPVBQESA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC1=C(C=C(C=C1)Cl)Cl)C(=O)O

Canonical SMILES

CC(=O)NC(CSC1=C(C=C(C=C1)Cl)Cl)C(=O)O

Origin of Product

United States

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